2-Chloroethyl ethyl ether
Overview
Description
2-Chloroethyl ethyl ether is a type of unsaturated ether that is an oxygenated volatile organic compound (OVOC). These compounds are emitted by anthropogenic sources and have potential removal processes in the troposphere initiated by hydroxyl (OH) radicals and photochemistry .
Synthesis Analysis
The synthesis of related compounds such as ethyl-2-(2-chloroethyl)acrylate has been reported, which serves as a versatile α-cyclopropylester cation synthon. This compound reacts efficiently with various nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters .
Molecular Structure Analysis
Quantum chemical calculations have been performed to understand the molecular structure and reaction pathways of 2-chloroethyl ethyl ether and its degradation initiated by NO3 radicals. The electronic structure of all species involved in the reaction has been optimized using density functional theory, and a higher level of couple cluster CCSD(T) method has been used for refined energy calculations .
Chemical Reactions Analysis
The atmospheric degradation of 2-chloroethyl vinyl ether, a related compound, involves kinetics with OH radicals and UV photochemistry. The rate coefficients of the gas-phase reaction with OH radicals have been measured, and the atmospheric lifetimes of these compounds have been estimated . Additionally, the thermal decomposition of 2-chloroethyl methyl ether, another related compound, has been studied, revealing that the decomposition occurs predominantly via molecular elimination reactions . The OH-initiated oxidation reactions of chloromethyl ethyl ether have also been presented, providing insights into the oxidation pathways, kinetics, and branching ratios .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroethyl ethyl ether and related compounds have been studied through various experimental and computational methods. The atmospheric lifetimes of these compounds have been estimated, and their global warming potential has been calculated to be almost zero . The thermal decomposition products and kinetics have been characterized for 2-chloroethyl methyl ether . For chloromethyl ethyl ether, the rate constants and lifetime have been computed, and the unimolecular decomposition pathways of the product radical have been investigated .
Relevant Case Studies
A case study on the chronic intoxication of 2-chloroethanol, a compound related to 2-chloroethyl ethyl ether, has shown that it can induce various toxic effects and affect the immune system. The study aimed to assess the chronic effect of 2-chloroethanol on immune responses, the function of Th1 and Th2 lymphocytes, and the content of various cytokines .
Scientific Research Applications
Atmospheric and Environmental Studies
2-Chloroethyl ethyl ether has been studied for its interactions with atmospheric components. Research by Dalmasso et al. (2012) explored the kinetics of its reactions with chlorine atoms in the troposphere, providing insights into its atmospheric lifetimes and potential environmental impacts, including ozone depletion and global warming potentials (Dalmasso, Taccone, Nieto, Cometto, & Lane, 2012). Similarly, a kinetic study by the same authors (2010) on its reaction with hydroxyl radicals under atmospheric conditions further elucidates its environmental fate (Dalmasso, Taccone, Nieto, Cometto, & Lane, 2010).
Polymerization Research
The compound's application in polymer science is evident in research conducted by Chabani et al. (2011), where 2-chloroethyl vinyl ether, a related compound, was polymerized using a Montmorillonite sheet silicate clay, demonstrating its potential in producing polymers (Chabani, Yahiaoui, Hachemaoui, & Belbachir, 2011).
Chemical Synthesis and Reactivity
The reactivity and application in chemical synthesis of 2-chloroethyl ethyl ether are explored in various studies. For example, Arbuzov and Nuretdinova (1963) investigated its addition to unsaturated compounds, which is relevant for understanding its reactivity in organic synthesis (Arbuzov & Nuretdinova, 1963). Additionally, research on its thermal decomposition provides insight into its stability and potential applications in high-temperature processes (Parandaman & Rajakumar, 2017).
Toxicity and Waste Treatment Studies
There are studies assessing the treatability and toxicity of 2-chloroethyl ethyl ether in waste stabilization ponds, providing important information on its environmental and health impacts (Ramey & Davis, 1989).
Electronic and Battery Research
In the field of electronics and battery technology, research on modified poly(ether ether ketone) nonwoven membranes demonstrates the use of derivatives of 2-chloroethyl ethyl ether in enhancing battery performance (Li, Wang, Han, Zhang, Li, Tang, Xu, & Xu, 2018).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-ethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVQTPMFOLLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211882 | |
Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl ethyl ether | |
CAS RN |
628-34-2 | |
Record name | 1-Chloro-2-ethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, 2-chloroethyl ethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl ethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloroethyl ethyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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